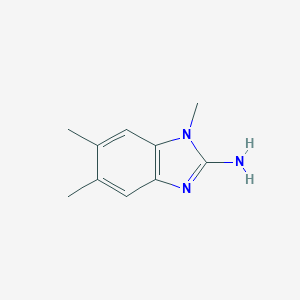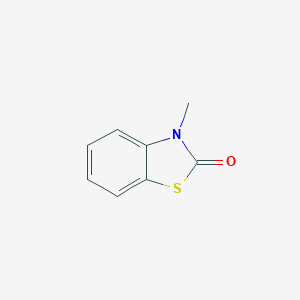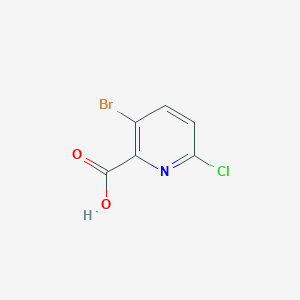
Praseodymium(III) nitrate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium(III) nitrate hexahydrate is an inorganic compound with the chemical formula Pr(NO₃)₃·6H₂O. It is a green crystalline salt that is highly soluble in water, alcohols, amines, ethers, and acetonitrile . This compound is commonly used in the extraction and purification of praseodymium from its ores and has been characterized by X-ray crystallography .
Mechanism of Action
Target of Action
Praseodymium(III) nitrate hexahydrate is primarily used in the production of electronic components, including ceramic capacitors, magnetic bubble memories, and photochromic glass . It is also used as a dopant to fabricate dye-sensitized solar cells . The addition of this rare earth compound enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials .
Mode of Action
This compound interacts with its targets by altering their physical and chemical properties. For instance, when used as a dopant in solar cells, it narrows the band gap of photoanode materials, thereby enhancing the power conversion efficiency .
Biochemical Pathways
It is known that the compound plays a crucial role in the solvothermal process for the formation of doped lanthanide oxysulfide . This material has potential applications in phosphors, fluorescent display tubes, or heat transfer measurement .
Pharmacokinetics
It is known that the compound is soluble in polar solvents including water, alcohols, amines, ethers, and acetonitrile . This solubility suggests that the compound could be readily absorbed and distributed in an organism, although further studies are needed to confirm this.
Result of Action
The primary result of the action of this compound is the enhancement of the power conversion efficiency of solar cells when used as a dopant . Additionally, it contributes to the formation of doped lanthanide oxysulfide in a solvothermal process .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is known to have a low thermal decomposition temperature , suggesting that high temperatures could affect its stability and efficacy. Furthermore, it is hygroscopic and readily absorbs moisture from the air , indicating that humidity could also influence its action. Therefore, it is recommended to handle and store the compound in a well-ventilated area away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used as a dopant to fabricate dye-sensitized solar cells . The addition of rare earth enhances the power conversion efficiency of solar cells by narrowing the band gap of photoanode materials .
Molecular Mechanism
It is known that the compound can be used as a precursor to synthesize high entropy lanthanide oxysulfides
Temporal Effects in Laboratory Settings
The thermal decomposition of Praseodymium(III) nitrate hexahydrate is a complex step-wise process . The compound does not show phase transitions in the range of 233–328 K when it melts in its own water of crystallization . Over time, the compound undergoes thermal degradation and loses water, nitrogen dioxide, and oxygen, leaving behind normal praseodymium oxide Pr2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium(III) nitrate hexahydrate can be synthesized by treating praseodymium oxide (Pr₂O₃) with nitric acid (HNO₃). The reaction is as follows:
Pr2O3+6HNO3→2Pr(NO3)3+3H2O
This reaction yields praseodymium nitrate, which can then be crystallized to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, praseodymium nitrate is produced from ores rich in rare earth metals. The ores are dissolved in nitric acid to yield solutions of rare earth nitrates. These solutions are then separated by solvent extraction, isolated into individual rare earth metals, and purified .
Chemical Reactions Analysis
Types of Reactions: Praseodymium(III) nitrate hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Thermal Decomposition: Upon heating, praseodymium nitrate decomposes to produce praseodymium oxide, nitrogen dioxide, and oxygen.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used in the preparation of praseodymium nitrate.
Thermal Conditions: Decomposition typically occurs at temperatures above 100°C.
Major Products Formed:
Praseodymium Oxide (Pr₂O₃): Formed during thermal decomposition.
Nitrogen Dioxide (NO₂) and Oxygen (O₂): By-products of thermal decomposition.
Scientific Research Applications
Praseodymium(III) nitrate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of praseodymium-doped materials and compounds.
Biology and Medicine: Praseodymium-doped materials are explored for their luminescence properties, which can be used in bioimaging and sensing applications.
Industry: Utilized in the production of electronic components, including ceramic capacitors, magnetic bubble memories, and photochromic glass.
Comparison with Similar Compounds
Praseodymium(III) nitrate hexahydrate can be compared with other rare earth nitrates, such as:
- Neodymium(III) nitrate
- Cerium(III) nitrate
- Lanthanum(III) nitrate
- Gadolinium(III) nitrate
Uniqueness:
- Optical Properties: Praseodymium has unique luminescence properties due to its f-electron configuration, which is not as pronounced in other rare earth nitrates .
- Applications: While other rare earth nitrates are used in similar applications, praseodymium’s specific properties make it particularly valuable in optical and electronic industries .
Properties
CAS No. |
15878-77-0 |
|---|---|
Molecular Formula |
H3NO4Pr |
Molecular Weight |
221.936 g/mol |
IUPAC Name |
nitric acid;praseodymium;hydrate |
InChI |
InChI=1S/HNO3.H2O.Pr/c2-1(3)4;;/h(H,2,3,4);1H2; |
InChI Key |
BSADMQVUNMHWFU-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Pr+3] |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Pr] |
Key on ui other cas no. |
15878-77-0 |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)




